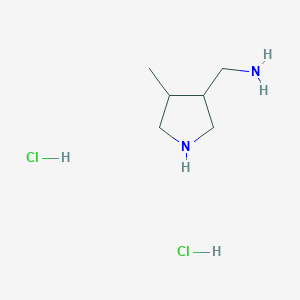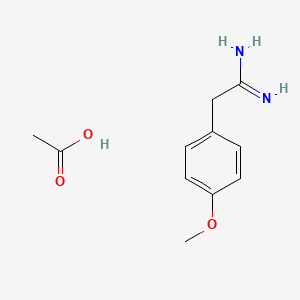
2-(4-Methoxy-phenyl)-acetamidine HOAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-phenyl)-acetamidine HOAc, also known as MPA, is an organic compound that is used in a variety of scientific applications, such as in pharmaceuticals, biochemistry, and physiological research. MPA is a white crystalline solid with a molecular weight of 169.19 g/mol. It is a derivative of acetamidine and is composed of a phenyl ring with a methoxy group attached to the 4th carbon atom. MPA has a melting point of 79-80°C and is soluble in water, ethanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-phenyl)-acetamidine HOAc has been used in a variety of scientific applications, such as in pharmaceuticals, biochemistry, and physiological research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. 2-(4-Methoxy-phenyl)-acetamidine HOAc has also been used in the synthesis of various biochemicals, such as peptides and amino acids. It has also been used in the synthesis of various physiological agents, such as hormones and neurotransmitters.
Wirkmechanismus
2-(4-Methoxy-phenyl)-acetamidine HOAc is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been associated with improved cognitive function and memory.
Biochemical and Physiological Effects
2-(4-Methoxy-phenyl)-acetamidine HOAc has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which has been associated with improved cognitive function and memory. 2-(4-Methoxy-phenyl)-acetamidine HOAc has also been shown to inhibit the enzyme acetylcholinesterase, which has been associated with improved cognitive function and memory. Additionally, 2-(4-Methoxy-phenyl)-acetamidine HOAc has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methoxy-phenyl)-acetamidine HOAc has several advantages and limitations for use in laboratory experiments. One advantage is that 2-(4-Methoxy-phenyl)-acetamidine HOAc is a relatively inexpensive and easily obtainable compound. Additionally, 2-(4-Methoxy-phenyl)-acetamidine HOAc is soluble in water, ethanol, and chloroform, which makes it easy to use in a variety of laboratory experiments. A limitation of 2-(4-Methoxy-phenyl)-acetamidine HOAc is that it is not very stable and can degrade over time, which can lead to inaccurate results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-Methoxy-phenyl)-acetamidine HOAc. One potential direction is to investigate the potential therapeutic effects of 2-(4-Methoxy-phenyl)-acetamidine HOAc in humans, such as its potential to improve cognitive function and memory. Additionally, further research could be done to investigate the potential anti-inflammatory, anti-cancer, and anti-oxidant effects of 2-(4-Methoxy-phenyl)-acetamidine HOAc. Furthermore, research could be done to investigate the potential mechanisms of action of 2-(4-Methoxy-phenyl)-acetamidine HOAc and to develop more efficient and stable synthetic methods for the production of 2-(4-Methoxy-phenyl)-acetamidine HOAc. Finally, research could be done to investigate the potential for 2-(4-Methoxy-phenyl)-acetamidine HOAc to interact with other drugs and to determine the optimal dosage for various applications.
Synthesemethoden
2-(4-Methoxy-phenyl)-acetamidine HOAc is synthesized from the reaction of 4-methoxyphenylacetic acid and acetamidine in the presence of pyridine. The reaction proceeds via an oxazoline intermediate, and the product is obtained in a yield of approximately 80%.
Eigenschaften
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H4O2/c1-12-8-4-2-7(3-5-8)6-9(10)11;1-2(3)4/h2-5H,6H2,1H3,(H3,10,11);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUCRICIOUCBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)CC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-acetamidine HOAc | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)

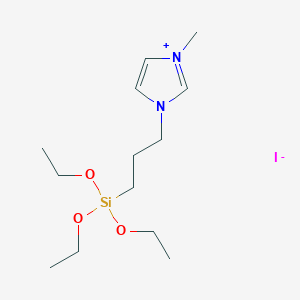




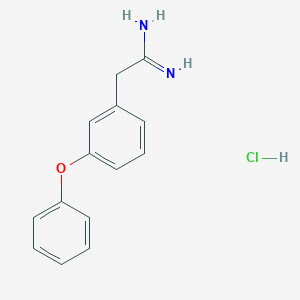
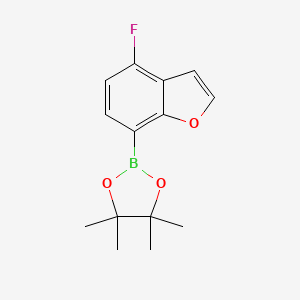
![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
